2-Methylbutyl 2-methylbutyrate
Overview
Description
2-Methylbutyl 2-methylbutyrate: is an ester compound with the molecular formula C10H20O2 . It is known for its fruity aroma, often described as a combination of apple, banana, and pineapple. This compound is commonly used in the flavor and fragrance industry due to its pleasant scent.
Mechanism of Action
Target of Action
2-Methylbutyl 2-methylbutyrate is a chemical compound that primarily targets the olfactory receptors, contributing to the sense of smell . It is known for its fruity odor, resembling apples or pineapples .
Mode of Action
When inhaled, this compound binds to the olfactory receptors in the nose. This binding triggers a nerve impulse that is transmitted to the brain, where it is interpreted as a specific smell .
Biochemical Pathways
It is known that the compound plays a role in the olfactory signaling pathway, which is responsible for the sense of smell .
Pharmacokinetics
Due to its low solubility in water , it is likely that the compound is primarily absorbed through inhalation and distributed via the bloodstream to the olfactory receptors. The metabolism and excretion of this compound are likely to follow the general pathways for ester compounds.
Result of Action
The primary result of the action of this compound is the perception of a fruity smell. This is due to the compound’s interaction with the olfactory receptors in the nose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach the olfactory receptors can be affected by temperature . Furthermore, the compound’s stability may be affected by exposure to light, heat, and oxygen.
Biochemical Analysis
Biochemical Properties
2-Methylbutyl 2-methylbutyrate participates in biochemical reactions primarily as a substrate for esterases, enzymes that hydrolyze ester bonds. These enzymes catalyze the breakdown of this compound into its constituent alcohol and acid, 2-methylbutanoic acid and 2-methyl-1-butanol . This interaction is crucial for the compound’s metabolism and its subsequent involvement in various biochemical pathways.
Cellular Effects
This compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, this compound can impact cellular metabolism by altering the activity of enzymes involved in fatty acid oxidation and synthesis
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, this compound may inhibit the activity of certain esterases, thereby affecting the hydrolysis of other ester compounds . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbutyl 2-methylbutyrate can be synthesized through the esterification reaction between 2-methylbutanol and 2-methylbutanoic acid . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: 2-Methylbutyl 2-methylbutyrate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-methylbutanol and 2-methylbutanoic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions are less common for esters, but under specific conditions, the ester can be reduced to the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 2-Methylbutanol and 2-methylbutanoic acid.
Oxidation: Various oxidation products depending on the reagent and conditions.
Reduction: Corresponding alcohols.
Scientific Research Applications
2-Methylbutyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in the aroma profile of fruits and plants.
Medicine: Explored for its potential use in drug formulations due to its pleasant aroma.
Industry: Widely used in the flavor and fragrance industry to impart fruity scents to products.
Comparison with Similar Compounds
Methyl butyrate: Also an ester with a fruity aroma, commonly used in flavors and fragrances.
Ethyl butyrate: Another ester with a similar fruity scent, used in the food and beverage industry.
Butyl butyrate: An ester with a fruity odor, used in perfumes and flavorings.
Uniqueness of 2-Methylbutyl 2-methylbutyrate: this compound is unique due to its specific combination of 2-methylbutanol and 2-methylbutanoic acid, which imparts a distinct fruity aroma that is a blend of apple, banana, and pineapple. This unique scent profile makes it particularly valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
2-methylbutyl 2-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-8(3)7-12-10(11)9(4)6-2/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYFCGRBIREQLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862947 | |
Record name | Butanoic acid, 2-methyl-, 2-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow lquid | |
Record name | 2-Methylbutyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/642/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
70.00 to 72.00 °C. @ 11.00 mm Hg | |
Record name | 2-Methylbutyl 2-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.854-0.864 | |
Record name | 2-Methylbutyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/642/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2445-78-5 | |
Record name | 2-Methylbutyl 2-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2445-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutyl 2-methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-methyl-, 2-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-methyl-, 2-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutyl 2-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLBUTYL 2-METHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYC739X7BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methylbutyl 2-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039218 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methylbutyl 2-methylbutyrate in natural sources?
A1: this compound is a significant constituent of essential oils derived from various plants. For example, it constitutes a considerable portion of the essential oil of Daucus gracilis [], a plant native to Algeria, and Artemisia magellanica [], a species found in Patagonia. Its presence in these oils contributes to their unique aroma profiles and potential biological activities.
Q2: What is the current understanding of the relationship between the chemical composition of essential oils and their biological activities?
A3: Research indicates a strong correlation between the chemical composition of essential oils and their biological activities. Studies on Daucus gracilis essential oil [] revealed that variations in altitude and soil composition directly influenced the oil's chemical profile, potentially impacting its overall properties. This highlights the complexity of essential oil compositions and their potential synergistic effects, suggesting that this compound, even as a minor component, might play a role in the overall bioactivity of the oil.
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